molecular formula C13H17NO3 B2610788 2-(3-formylphenoxy)-N-propan-2-ylpropanamide CAS No. 1039829-78-1

2-(3-formylphenoxy)-N-propan-2-ylpropanamide

Cat. No. B2610788
CAS RN: 1039829-78-1
M. Wt: 235.283
InChI Key: UFRBACDYOGLWJW-UHFFFAOYSA-N
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Description

2-(3-formylphenoxy)-N-propan-2-ylpropanamide is a chemical compound with the molecular formula C16H19NO3. It is also known as FPPP and is a synthetic analog of cathinone, a naturally occurring stimulant found in the khat plant. FPPP has gained attention in the scientific community due to its potential use in research studies related to neuroscience and pharmacology.

Scientific Research Applications

Bioactive Constituents and Their Activities

Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, a compound structurally related to 2-(3-formylphenoxy)-N-propan-2-ylpropanamide, was isolated from Jolyna laminarioides and exhibited chymotrypsin inhibitory activity. It also demonstrated antibacterial activity against Escherichia coli and Shigella boydii, showcasing its potential for therapeutic applications in treating bacterial infections (Atta-ur-rahman et al., 1997).

Antidepressant-like Properties

Derivatives structurally similar to 2-(3-formylphenoxy)-N-propan-2-ylpropanamide, specifically 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, were designed and synthesized, showing potential as new antidepressants. These compounds exhibited dual pharmacological profiles by inhibiting 5-HT reuptake and antagonizing 5-HT1A receptors, suggesting a rapid enhancement in serotoninergic neurotransmission and a more efficacious treatment of depression (J. Martínez-Esparza et al., 2001).

Modulation of GABAA Receptors

Propofol, a compound related to 2-(3-formylphenoxy)-N-propan-2-ylpropanamide, modulates GABAA receptor activation and desensitization in mouse hippocampal neurons. This modulation enhances inhibitory synaptic transmission, indicating potential neurodepressive actions and therapeutic applications in anesthesia (B. Orser et al., 1994).

Antioxidant Potential

2,6-Diisopropylphenol, another structurally similar compound, demonstrated antioxidant properties by reacting with free radicals to form a phenoxyl radical. This property, common to phenol-based free radical scavengers, suggests potential therapeutic applications in preventing oxidative stress-related diseases (P. G. Murphy et al., 1992).

Corrosion Inhibition

Yttrium 3-(4-nitrophenyl)-2-propenoate, related to the compound of interest, has been identified as an effective corrosion inhibitor for copper alloy in chloride solutions. This indicates the potential application of similar compounds in protecting metals from corrosion, which is crucial in industrial applications (N. Nam et al., 2016).

properties

IUPAC Name

2-(3-formylphenoxy)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)14-13(16)10(3)17-12-6-4-5-11(7-12)8-15/h4-10H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRBACDYOGLWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)OC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formylphenoxy)-N-propan-2-ylpropanamide

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